1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE
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Overview
Description
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has been studied for its potential therapeutic applications, especially in the context of neurological and psychiatric disorders.
Preparation Methods
The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets in the body. It is known to act as a ligand for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity and influence signaling pathways related to smooth muscle contraction, neurotransmitter release, and other cellular functions .
Comparison with Similar Compounds
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors but has a different chemical structure.
Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
These compounds highlight the uniqueness of this compound in terms of its specific chemical structure and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-24-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPITYQMCQWUACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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